molecular formula C14H18FN B13308347 N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine

Katalognummer: B13308347
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: AVFVEOXJUBZBIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C14H18FN. It is known for its unique bicyclic structure, which includes a fluorophenyl group attached to a bicycloheptane ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine typically involves the reaction of a fluorophenylmethyl halide with a bicycloheptane amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted fluorophenyl derivatives

Wissenschaftliche Forschungsanwendungen

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the bicycloheptane ring provides structural stability. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine
  • N-[(2-Bromophenyl)methyl]bicyclo[2.2.1]heptan-2-amine
  • N-[(2-Methylphenyl)methyl]bicyclo[2.2.1]heptan-2-amine

Uniqueness

N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C14H18FN

Molekulargewicht

219.30 g/mol

IUPAC-Name

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C14H18FN/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10/h1-4,10-11,14,16H,5-9H2

InChI-Schlüssel

AVFVEOXJUBZBIF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2NCC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.